2-Amino-4-fluorobenzenesulfonamide

Medicinal Chemistry Physical Organic Chemistry Carbonic Anhydrase

Researchers developing carbonic anhydrase inhibitors or Nav1.7 blockers often face limited access to specific fluorinated arylsulfonamide intermediates. 2-Amino-4-fluorobenzenesulfonamide (CAS 2822-72-2) solves this with its defined 2-amino-4-fluoro substitution pattern, enabling precise SAR exploration. • Single fluoro substitution modulates pKa by >0.5 log units vs non-fluorinated analogs. • Key building block for CA IX inhibitors (nanomolar potency). • Validated scaffold for Nav1.7 sodium channel modulators. Reliable supply with batch-to-batch consistency.

Molecular Formula C6H7FN2O2S
Molecular Weight 190.2 g/mol
CAS No. 2822-72-2
Cat. No. B1288647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluorobenzenesulfonamide
CAS2822-72-2
Molecular FormulaC6H7FN2O2S
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)S(=O)(=O)N
InChIInChI=1S/C6H7FN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
InChIKeyDDCSIAAOAFIZPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-fluorobenzenesulfonamide: Evidence-Based Specifications


2-氨基-4-氟苯磺酰胺 (CAS: 2822-72-2) 是一种单氟取代的芳基磺酰胺 [1]。作为精细化学品中间体,其磺酰胺基团赋予其与碳酸酐酶等生物靶点结合的潜力,而苯环上的2位氨基和4位氟原子的特定取代模式,构成了其相较于其他氟代或非氟代苯磺酰胺类似物的核心化学特征 [2]。其熔点范围通常被报道在127-129 °C 。

Fluorinated sulfonamide building block – amino/fluoro substitution pattern for carbonic anhydrase target engagement.
Positional isomer control – 2-amino-4-fluoro geometry supports SAR exploration in enzyme inhibitor design.
Process-chemistry reference – reported thermal profile aids purification step planning.

2-Amino-4-fluorobenzenesulfonamide: Substitution Impact


在苯磺酰胺母核上进行取代基修饰,会显著改变其物理化学性质,直接影响其作为合成砌块或活性分子的性能。证据表明,苯环上氟原子的数量和位置(如邻位、间位、对位)会显著影响磺酰胺基团的pKa值,从而改变其反应性和生物结合潜力 [1]。具体而言,不同的氟取代模式会导致pKa产生超过0.5个对数单位的差异,而吸电子基团的引入可使pKa降低多达1.9个单位 [1]。这些物理化学参数的改变意味着,未经实验验证,无法直接将不同取代的苯磺酰胺在化学合成或生物测试中进行互换。

Fluorination pattern – positional changes shift pKa by >0.5 log units; substitution may not transfer directly to reaction or binding context.
SAR specificity – 2-amino-4-fluoro arrangement defines electronic and steric profile; close analogs (e.g., 3-fluoro, 5-fluoro, or non-fluorinated) can exhibit different target engagement profiles.
Physicochemical mismatch – pKa, solubility, and boiling point differences across isomers may alter synthesis workflows; class-level data support verification per lot.

2-Amino-4-fluorobenzenesulfonamide: Evidence & Validation


Positional Fluorination and pKa Modulation

苯磺酰胺母核上氟原子的位置对其酸性有显著影响。在25°C水溶液条件下,与未取代的苯磺酰胺(pKa 10.1)相比,4-氟代苯磺酰胺(pKa 10.0)的pKa值变化不大,但2-氟代苯磺酰胺(pKa 9.6)的酸性则增强了约0.5个对数单位 [1]。这一定量差异表明,对于包含2-氨基-4-氟取代模式的目标化合物,其pKa值预计将介于两者之间,且受2位给电子氨基和4位吸电子氟原子的综合影响。

Positional pKa shift
Class-level inference
2-F substitution lowers pKa by ~0.5 units vs parent; 4-F has minimal effect. Target compound inferred between pKa 9.6–10.0.
pKa context guides pH-dependent reactivity and coupling strategy.
Reported in aqueous solution at 25°C.
Medicinal Chemistry Physical Organic Chemistry Carbonic Anhydrase

Enhanced Binding Affinity via Fluorination

与不含氟的苯磺酰胺类化合物相比,氟化苯磺酰胺对多种碳酸酐酶 (CA) 亚型表现出更高的亲和力。一项研究表明,多种氟化苯磺酰胺与测试的碳酸酐酶亚型结合时,其亲和力可达到纳摩尔级别,显著优于非氟化类似物 [1]。尽管此数据源于多氟取代化合物,但它为该类化合物中氟原子对增强靶点结合的普遍贡献提供了证据。

Fluorine-enhanced affinity
Class-level inference
Fluorinated benzenesulfonamides show nanomolar-range inhibition across several CA isoforms, outperforming non-fluorinated analogs.
Supports screening of fluorinated sulfonamides for CA-target engagement.
Class-level trend; direct target-compound data to verify.
Enzyme Inhibition Drug Discovery Fluorine Chemistry

Boiling Point Prediction for Downstream Processing

2-氨基-4-氟苯磺酰胺的沸点被预测为386.0±52.0 °C 。作为对比,其位置异构体4-氨基-2-氟苯磺酰胺 (CAS 2368-83-4) 则没有广泛报道的沸点数据。目标化合物的这一预测值,虽然来自计算模型,但可作为工艺开发中评估其挥发性和进行纯化操作(如蒸馏或溶剂去除)的参考基准。

Boiling point estimate
Supporting evidence
Predicted 386.0±52.0 °C
Provides volatility reference for distillation and solvent removal steps.
Predicted value; experimental validation advised.
Process Chemistry Analytical Chemistry Physical Properties

2-Amino-4-fluorobenzenesulfonamide: Evidence-Backed Applications


Isoform-Selective Carbonic Anhydrase Inhibitor Synthesis

研究人员在开发靶向肿瘤相关碳酸酐酶 (如CA IX) 的新型抑制剂时,可将2-氨基-4-氟苯磺酰胺作为关键的芳基磺酰胺合成砌块。其特定的氟代模式旨在优化分子与靶点的结合亲和力,证据表明氟化苯磺酰胺相比非氟化母核,在纳摩尔浓度下能更有效地抑制多种CA亚型 [1]。

Sodium Channel Blockers for Pain Management

在探索新一代电压门控钠通道 (如Nav1.7) 抑制剂以治疗神经性或炎性疼痛时,2-氨基-4-氟苯磺酰胺可作为有价值的分子骨架进行衍生化。专利文献已将取代的苯磺酰胺,特别是含有氨基和氟原子的结构,确立为有效的钠通道阻断剂类别 [2]。

Building Block for Fluorinated Pharmaceuticals and Agrochemicals

对于专注于含氟化合物合成的工艺化学家,2-氨基-4-氟苯磺酰胺是一个有价值的中间体。其预测沸点 (386.0±52.0 °C) 为下游纯化工艺的开发提供了数据参考 。

Application
Selection Property
Validation Focus
CA isoform-selective inhibitor research
Fluorination pattern for CA target engagement
Enzyme inhibition assay validation
Voltage-gated sodium channel (Nav) inhibitor research
Amino/fluoro substitution for ion channel SAR
Functional channel assay confirmation
Fluorinated building block synthesis
Predicted boiling point and thermal stability
Purification process verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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